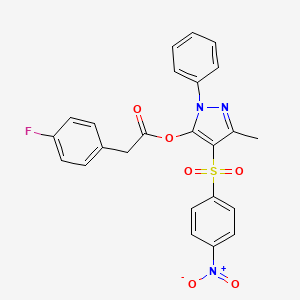
N-(2-(4-(furan-2-il)-1H-pirazol-1-il)etil)-2-fenoxipropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is a complex organic compound that features a furan ring, a pyrazole ring, and a phenoxypropanamide moiety
Aplicaciones Científicas De Investigación
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide has several scientific research applications:
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with a variety of targets, including enzymes, receptors, and proteins involved in cellular processes .
Mode of Action
This typically involves binding to the target, which can lead to changes in the target’s activity, conformation, or interactions with other molecules .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been found to have a variety of effects, including changes in cell growth, differentiation, and survival .
Action Environment
The action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other molecules . These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the phenoxypropanamide group.
Preparation of Furan Intermediate: The furan ring can be synthesized from furfural through various methods, including acid-catalyzed cyclization or palladium-catalyzed cross-coupling reactions.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The phenoxypropanamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted phenoxypropanamide derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxybutanamide
Uniqueness
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan and pyrazole rings provide a versatile scaffold for further functionalization, while the phenoxypropanamide group enhances its potential interactions with biological targets .
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14(24-16-6-3-2-4-7-16)18(22)19-9-10-21-13-15(12-20-21)17-8-5-11-23-17/h2-8,11-14H,9-10H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHKPNKAOPZKMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(C=N1)C2=CC=CO2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide](/img/structure/B2408198.png)
![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2408200.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2408205.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2408206.png)

![2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2408208.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2408209.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2408213.png)
![(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2408216.png)

![2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408219.png)

